(R)-Ofloxacin-d3

Description

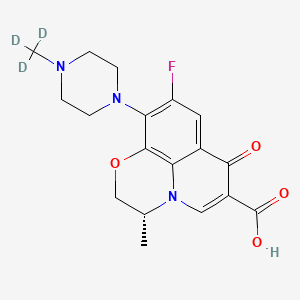

Structure

3D Structure

Properties

IUPAC Name |

(2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-AHTUJLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Ofloxacin-d3: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways of (R)-Ofloxacin-d3, a deuterated isotopologue of the fluoroquinolone antibiotic, (R)-Ofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

(R)-Ofloxacin-d3 is the (R)-enantiomer of the racemic drug Ofloxacin, where three hydrogen atoms on the N-methyl group of the piperazine moiety have been replaced by deuterium atoms. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies.

The core structure of ofloxacin consists of a tricyclic ring system, featuring a pyridobenzoxazine core, which is essential for its antibacterial activity. The fluorine atom at the C-7 position and the carboxylic acid at the C-3 position are also crucial for its mechanism of action. The methyl group at the C-3 position of the oxazine ring introduces a chiral center.[1]

Below is a diagram illustrating the chemical structure of (R)-Ofloxacin-d3.

Caption: Chemical structure of (R)-Ofloxacin-d3.

Synthesis of (R)-Ofloxacin-d3

The key starting material for the chiral synthesis is a suitable difluoro-substituted aromatic compound. The synthesis proceeds through the formation of the benzoxazine ring, followed by the construction of the quinolone core, and finally, the nucleophilic substitution with N-(trideuteriomethyl)piperazine.

Synthesis of the Chiral Intermediate

A known method for the asymmetric synthesis of the fluoroquinolone core involves a chiral Brønsted acid-catalyzed transfer hydrogenation. This key step establishes the stereochemistry at the C-3 position of the oxazine ring.

General Synthetic Workflow

The following diagram illustrates a representative synthetic workflow for (R)-Ofloxacin. The synthesis of (R)-Ofloxacin-d3 would follow a similar pathway, with the substitution of N-methylpiperazine with N-(trideuteriomethyl)piperazine in the final step.

Caption: A representative synthetic workflow for (R)-Ofloxacin.

Experimental Protocols (Adapted for (R)-Ofloxacin-d3)

The following protocols are adapted from the synthesis of (R)-Ofloxacin and include a hypothetical step for the introduction of the deuterated moiety.

Step 1: Synthesis of the Chiral Benzoxazine Intermediate

A chiral Brønsted acid-catalyzed transfer hydrogenation of a suitable enamine precursor would be performed to yield the chiral benzoxazine intermediate.

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent such as dichloromethane at room temperature. A chiral phosphoric acid catalyst is used in catalytic amounts, and a Hantzsch ester serves as the hydride source.

-

Work-up and Purification: The reaction mixture is concentrated, and the product is purified by column chromatography on silica gel.

Step 2: Cyclization to form the Quinolone Core

The chiral benzoxazine intermediate is then cyclized to form the tricyclic quinolone core.

-

Reaction Conditions: This is often achieved by reacting the intermediate with diethyl ethoxymethylenemalonate followed by thermal or acid-catalyzed cyclization. Polyphosphoric acid can be used for the cyclization at elevated temperatures.

-

Work-up and Purification: The reaction mixture is quenched with water, and the precipitated solid is collected by filtration, washed, and dried.

Step 3: Hydrolysis of the Ester

The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid.

-

Reaction Conditions: The ester is treated with a base such as potassium hydroxide in a mixture of water and a suitable organic solvent like ethanol or THF at elevated temperatures.

-

Work-up and Purification: The reaction mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Step 4: Introduction of N-(Trideuteriomethyl)piperazine

The final step involves a nucleophilic aromatic substitution reaction to introduce the deuterated piperazine moiety.

-

Preparation of N-(Trideuteriomethyl)piperazine: This reagent can be synthesized by reacting piperazine with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl triflate, in the presence of a base.

-

Reaction Conditions: The fluoroquinolone carboxylic acid is reacted with N-(trideuteriomethyl)piperazine in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine at elevated temperatures.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data

The following table summarizes typical yields for the non-deuterated synthesis of (R)-Ofloxacin, which can serve as an estimate for the synthesis of the deuterated analog.

| Step | Product | Typical Yield (%) |

| Chiral Transfer Hydrogenation | Chiral Benzoxazine Intermediate | >95 |

| Cyclization and Esterification | Ethyl Ester of Quinolone Core | 50-60 |

| Hydrolysis | Quinolone Carboxylic Acid | >90 |

| Nucleophilic Substitution | (R)-Ofloxacin | 80-90 |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Ofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for the segregation of the replicated DNA into the daughter cells.

Ofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to the formation of double-strand breaks in the bacterial DNA. This ultimately results in the inhibition of DNA synthesis and bacterial cell death.

The following diagram illustrates the signaling pathway of Ofloxacin's mechanism of action.

Caption: Ofloxacin's inhibition of DNA gyrase and topoisomerase IV.

Conclusion

(R)-Ofloxacin-d3 is a valuable tool for researchers studying the pharmacokinetics and metabolism of ofloxacin. Its synthesis, while not explicitly detailed in publicly available literature, can be reasonably extrapolated from the established asymmetric synthesis of (R)-Ofloxacin. The key to its preparation lies in the successful synthesis and incorporation of N-(trideuteriomethyl)piperazine. The mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, is well-understood and provides a clear basis for its potent antibacterial activity. This guide provides a foundational understanding for professionals engaged in the research and development of fluoroquinolone antibiotics.

References

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Ofloxacin-d3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action for (R)-Ofloxacin-d3. The core biological activity of (R)-Ofloxacin-d3 is identical to that of its non-deuterated counterpart, (R)-Ofloxacin. Ofloxacin itself is a racemic mixture, composed of equimolar amounts of the (S)-enantiomer (Levofloxacin) and the (R)-enantiomer (Dextrofloxacin)[1]. The vast majority of the antibacterial potency of ofloxacin is attributed to the (S)-enantiomer[2][3][4]. This document will elucidate the molecular interactions, target enzymes, and the stereochemical basis for the observed biological activity.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

(R)-Ofloxacin, like all fluoroquinolone antibiotics, exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[5][6][7][8]. These enzymes are Type II topoisomerases that manage the topology of DNA, a process critical for bacterial survival[9].

-

DNA Gyrase: This enzyme introduces negative supercoils into circular DNA, a process that is crucial for compacting the bacterial chromosome and for initiating DNA replication and transcription[10][11].

-

Topoisomerase IV: This enzyme's primary role is in the decatenation, or unlinking, of intertwined daughter DNA chromosomes following a round of replication. This separation is a prerequisite for the segregation of the chromosomes into daughter cells, making it essential for bacterial cell division[5][7][12].

The inhibitory action involves the formation of a stable ternary complex consisting of the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA[12]. This complex traps the enzyme in a state where it has performed a double-strand break in the DNA but is prevented from re-ligating the strands[11]. The accumulation of these permanent, double-strand DNA breaks triggers a cascade of events, including the cessation of DNA replication and transcription, which ultimately leads to bacterial cell death[11][13][14].

Caption: Core mechanism of (R)-Ofloxacin targeting bacterial topoisomerases.

Stereoselectivity of Ofloxacin Enantiomers

A critical aspect of ofloxacin's pharmacology is the pronounced difference in activity between its (S)- and (R)-enantiomers. The (S)-isomer, Levofloxacin, is 8 to 128 times more potent against various bacterial strains than the (R)-isomer[2][4]. Research has demonstrated that this disparity in antibacterial potency is not due to differences in permeation through the bacterial cell membrane but is a direct consequence of their differential activity against the target enzyme, DNA gyrase[2][3][15].

Competition assays have shown that (S)-ofloxacin binds to the DNA-DNA gyrase complex approximately 12 times more effectively than (R)-ofloxacin[2][15]. This superior binding affinity of the (S)-enantiomer leads to a much more potent inhibition of the enzyme's supercoiling activity, which correlates directly with its enhanced bactericidal effect[2].

Caption: Relationship and relative activity of ofloxacin enantiomers.

Quantitative Data: In Vitro Inhibitory Activity

The differential activity of the ofloxacin enantiomers has been quantified through determination of Minimum Inhibitory Concentrations (MICs) against bacterial strains and the 50% inhibitory concentrations (IC₅₀) against the target enzymes. The data clearly illustrates the superior potency of the (S)-enantiomer.

| Compound | MIC vs. E. coli KL-16 (µg/mL) | IC₅₀ vs. E. coli DNA Gyrase Supercoiling (µg/mL) |

| (S)-Ofloxacin | 0.05 | 0.78 |

| (R)-Ofloxacin | 1.6 | 39 |

| Ofloxacin (Racemate) | 0.1 | 1.56 |

| Data sourced from Imakyure et al., 1996[3]. |

Experimental Protocols

The investigation of (R)-Ofloxacin-d3's mechanism relies on specific biochemical assays that measure the activity of its target enzymes.

This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Objective: To determine the concentration of (R)-Ofloxacin-d3 required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble a reaction mixture containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)[16].

-

Inhibitor Addition: Add varying concentrations of (R)-Ofloxacin-d3 (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Substrate Addition: Add a fixed amount of relaxed circular plasmid DNA (e.g., 300 ng of relaxed pBR322) to each reaction[16].

-

Enzyme Initiation: Initiate the reaction by adding a specific number of units of purified E. coli DNA gyrase (e.g., 1-2 units)[16]. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for a defined period, typically 30 to 60 minutes[16][17].

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[16][17]. Optionally, proteinase K can be added to digest the enzyme[18].

-

Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide. Perform electrophoresis at a low voltage (e.g., 25-80 V) for several hours or overnight to separate the different DNA topoisomers[16]. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition at each drug concentration and calculate the IC₅₀ value.

Caption: Workflow for a typical DNA gyrase inhibition assay.

This assay measures the inhibition of topoisomerase IV's ability to relax supercoiled DNA or to separate catenated DNA networks (kinetoplast DNA).

Objective: To determine the IC₅₀ of (R)-Ofloxacin-d3 against topoisomerase IV.

Methodology:

-

Reaction Setup: Assemble a reaction mixture with an appropriate buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP) and the DNA substrate. The substrate is typically supercoiled plasmid DNA (for relaxation) or kinetoplast DNA (kDNA) (for decatenation)[19].

-

Inhibitor Addition: Add serial dilutions of (R)-Ofloxacin-d3 to the reaction tubes.

-

Enzyme Initiation: Start the reaction by adding purified Topoisomerase IV enzyme.

-

Incubation: Incubate at 37°C for 30 minutes[19].

-

Reaction Termination: Stop the reaction as described for the gyrase assay (e.g., with SDS/loading dye).

-

Analysis: Separate the reaction products on a 1% agarose gel. In a relaxation assay, the conversion of supercoiled DNA to relaxed DNA is monitored. In a decatenation assay, the release of minicircles from the kDNA network is observed (catenated kDNA remains in the well, while decatenated minicircles migrate into the gel)[17].

-

Visualization: Visualize with ethidium bromide and UV light to determine the extent of inhibition.

Conclusion

The mechanism of action of (R)-Ofloxacin-d3 is centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. While it shares this mechanism with its more potent stereoisomer, (S)-Ofloxacin, its significantly lower binding affinity for the enzyme-DNA complex results in substantially weaker antibacterial activity. This makes (R)-Ofloxacin and its deuterated analog valuable tools for structure-activity relationship (SAR) studies and as negative controls in research aimed at understanding the precise molecular interactions that define the high potency of other fluoroquinolones.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levofloxacin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ofloxacin - Wikipedia [en.wikipedia.org]

- 8. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 12. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 13. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. flarer.ch [flarer.ch]

- 15. researchgate.net [researchgate.net]

- 16. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 17. topogen.com [topogen.com]

- 18. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

(R)-Ofloxacin-d3: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ofloxacin-d3 is the deuterated form of the (R)-enantiomer of ofloxacin, a second-generation fluoroquinolone antibiotic. Its primary application in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of ofloxacin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise results. This technical guide provides an in-depth overview of the use of (R)-Ofloxacin-d3 in research, including its role in pharmacokinetic studies, detailed experimental protocols, and relevant quantitative data.

Introduction to (R)-Ofloxacin-d3

(R)-Ofloxacin-d3 is a synthetically modified version of (R)-ofloxacin where three hydrogen atoms on the N-methyl group of the piperazinyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a molecular weight that is 3 Daltons higher. This mass difference allows for its differentiation from the unlabeled ofloxacin by a mass spectrometer, which is the fundamental principle behind its use as an internal standard.

Key Properties of (R)-Ofloxacin-d3:

-

Chemical Formula: C₁₈H₁₇D₃FN₃O₄

-

Molecular Weight: Approximately 364.4 g/mol [1]

-

Isotopic Purity: High, ensuring minimal interference from the unlabeled analyte.

The primary utility of (R)-Ofloxacin-d3 lies in its ability to mimic the behavior of ofloxacin during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of (R)-Ofloxacin-d3 to each sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for the calculation of a precise ratio of the analyte to the internal standard, which is then used for quantification.

Application in Pharmacokinetic Research

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological fluids such as plasma, urine, and tissue homogenates is critical for determining key PK parameters.

(R)-Ofloxacin-d3 is an invaluable tool in conducting PK studies of ofloxacin for the following reasons:

-

High Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the bioanalytical method, which is crucial for reliable PK parameter estimation.

-

Matrix Effect Compensation: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As (R)-Ofloxacin-d3 co-elutes with ofloxacin and experiences the same matrix effects, it effectively normalizes these variations.

-

Reduced Method Variability: It compensates for variations in sample volume, extraction efficiency, and instrument response.

Ofloxacin Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of ofloxacin in healthy adults, which are typically determined using bioanalytical methods employing an internal standard like (R)-Ofloxacin-d3.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~98% | [2][3] |

| Time to Peak Concentration (Tmax) | 1-2 hours | [2] |

| Plasma Protein Binding | ~32% | [2] |

| Elimination Half-life (t½) | 5-8 hours | [4] |

| Excretion | 65-80% unchanged in urine | [2] |

Experimental Protocols

The following sections detail a general experimental protocol for the quantification of ofloxacin in human plasma using (R)-Ofloxacin-d3 as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like ofloxacin from plasma samples.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of (R)-Ofloxacin-d3 working solution to each plasma sample.

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The goal of the chromatographic separation is to separate ofloxacin from other endogenous components of the plasma extract to minimize matrix effects and ensure a clean signal for the mass spectrometer.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the course of the run to elute ofloxacin. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 5-10 µL |

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for ofloxacin and (R)-Ofloxacin-d3 and then monitoring for specific product ions after fragmentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ofloxacin | 362.2 | 318.1 | 20-30 |

| 261.1 | 35-45 | ||

| (R)-Ofloxacin-d3 | 365.2 | 321.1 | 20-30 |

| 261.1 | 35-45 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used. The precursor ion for (R)-Ofloxacin-d3 is predicted based on a +3 Da mass shift from ofloxacin.

Method Validation

A bioanalytical method using (R)-Ofloxacin-d3 as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and processing conditions (freeze-thaw, short-term, long-term) |

Mandatory Visualizations

Ofloxacin's Mechanism of Action

Ofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5][6] These enzymes are crucial for DNA replication, transcription, and repair. The inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.

Caption: Mechanism of action of Ofloxacin in a bacterial cell.

Experimental Workflow for Ofloxacin Quantification

The following diagram illustrates the typical workflow for quantifying ofloxacin in a plasma sample using (R)-Ofloxacin-d3 as an internal standard.

Caption: Workflow for Ofloxacin quantification in plasma.

Conclusion

(R)-Ofloxacin-d3 is an essential tool for researchers and drug development professionals involved in the study of ofloxacin. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The methodologies outlined in this guide provide a robust framework for the successful implementation of (R)-Ofloxacin-d3 in a research setting, ultimately contributing to a better understanding of the pharmacology of ofloxacin.

References

- 1. (R)-Ofloxacin-d3 | C18H20FN3O4 | CID 71751296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioavailability and pharmacokinetics of oral ofloxacin formulations in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ofloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

An In-depth Technical Guide: Deuterated vs. Non-deuterated Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin, a widely-used fluoroquinolone antibiotic, demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[1][2] This technical guide provides a comprehensive overview of non-deuterated ofloxacin, including its physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, this guide explores the potential advantages of deuterated ofloxacin, a novel formulation designed to enhance the drug's metabolic stability and therapeutic profile through the kinetic isotope effect. While clinical data on deuterated ofloxacin is not yet publicly available, this document extrapolates its potential benefits based on established principles of deuteration in drug development.

Ofloxacin: The Non-Deuterated Parent Drug

Ofloxacin is a synthetic chemotherapeutic agent with a well-established clinical profile.[3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.37 g/mol |

| Appearance | Pale yellow to yellow crystalline powder |

| Solubility | Sparingly soluble in water, soluble in glacial acetic acid |

Mechanism of Action

Ofloxacin exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[2] By inhibiting these enzymes, ofloxacin disrupts essential cellular processes, leading to bacterial cell death.[1][2]

Caption: Mechanism of action of Ofloxacin.

Pharmacokinetics of Non-Deuterated Ofloxacin

The pharmacokinetic profile of ofloxacin is characterized by good oral absorption and predominantly renal elimination.

| Parameter | Value | Reference |

| Bioavailability | ~98% (oral) | [6] |

| Protein Binding | 32% | [2] |

| Metabolism | Minimal (<5% as desmethyl ofloxacin and ofloxacin N-oxide) | [7] |

| Route of Elimination | Primarily renal (65-80% as unchanged drug in urine) | [2][7] |

| Half-life | 5-8 hours in patients with normal renal function | [6] |

| Peak Serum Concentration (400mg oral dose) | 2-3 mg/L | [6] |

Pharmacodynamics and In Vitro Activity of Non-Deuterated Ofloxacin

Ofloxacin demonstrates potent activity against a wide array of pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus | 0.25 | 1.0 | [8] |

| Enterobacteriaceae | 0.25 | 1.0 | [8] |

| Pseudomonas aeruginosa | - | >16 (some studies show susceptibility) | [8] |

| Chlamydia trachomatis | - | <1.0 (complete inhibition) | [9] |

| Mycobacterium tuberculosis | - | 8.0 | [2][10] |

Deuterated Ofloxacin: A Potential Advancement

Deuteration, the strategic replacement of hydrogen atoms with deuterium, offers a promising approach to improving the pharmacokinetic properties of drugs.[11][12] This modification can significantly impact a drug's metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[13]

The Deuterium Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, which often involves the breaking of C-H bonds by enzymes like cytochrome P450, replacing a hydrogen with a deuterium at a metabolic "soft spot" can slow down the rate of metabolism.[14]

Caption: The Kinetic Isotope Effect on Ofloxacin Metabolism.

Potential Pharmacokinetic Advantages of Deuterated Ofloxacin

Based on the principles of deuteration, a deuterated version of ofloxacin could theoretically exhibit an improved pharmacokinetic profile.

| Parameter | Potential Impact of Deuteration | Rationale |

| Metabolism | Reduced | Slower enzymatic cleavage of C-D bonds compared to C-H bonds.[13] |

| Half-life | Increased | Slower metabolism leads to a longer residence time in the body.[11] |

| Bioavailability | Potentially increased | Reduced first-pass metabolism could lead to higher systemic exposure. |

| Dosing Frequency | Potentially reduced | A longer half-life may allow for less frequent administration, improving patient compliance.[15] |

| Therapeutic Efficacy | Potentially enhanced | Maintained therapeutic concentrations for a longer duration could improve treatment outcomes.[11] |

| Side Effects | Potentially reduced | Slower formation of potentially toxic metabolites.[11] |

Experimental Protocols

Synthesis of Ofloxacin

A common synthetic route to ofloxacin involves several key steps.[5][15] Deuteration could be achieved by using deuterated starting materials or reagents at specific steps. For instance, a deuterated aminopropanol could be used in the initial steps to introduce deuterium into the methyl group of the oxazine ring.

Caption: Simplified Synthetic Workflow for Ofloxacin.

A detailed, multi-step synthesis is outlined in various patents and publications.[4][5] One common method involves the reaction of (2,3,4,5)-tetrafluorobenzoyl chloride with an appropriate aminopropanol derivative, followed by cyclization and subsequent reaction with N-methylpiperazine.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol:

-

Preparation of Ofloxacin Stock Solution: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., 0.1 N NaOH, then diluted in sterile water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ofloxacin stock solution in cation-adjusted Mueller-Hinton broth to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ofloxacin at which there is no visible growth (turbidity) in the well.

This protocol can be adapted to directly compare the in vitro activity of deuterated and non-deuterated ofloxacin by running parallel assays with both compounds.

Conclusion

Non-deuterated ofloxacin remains a valuable therapeutic agent with a well-understood profile. The potential for a deuterated version of ofloxacin to offer an improved pharmacokinetic profile, potentially leading to enhanced efficacy, a better safety profile, and more convenient dosing regimens, represents an exciting prospect in antibiotic development. Further preclinical and clinical studies are necessary to fully elucidate the comparative properties of deuterated and non-deuterated ofloxacin and to realize the potential benefits of this deuteration strategy.

References

- 1. In-vitro and in-vivo activity of DR-3355, an optically active isomer of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ofloxacin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103360410A - Preparation method of ofloxacin - Google Patents [patents.google.com]

- 5. Ofloxacin synthesis - chemicalbook [chemicalbook.com]

- 6. Ofloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ofloxacin. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the in vitro activity of ofloxacin and gentamicin against isolates from hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ofloxacin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China [pubmed.ncbi.nlm.nih.gov]

- 11. A multicenter study on clinical efficacy of ofloxacin in respiratory and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov:443]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 15. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]

Enantiopurity of (R)-Ofloxacin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiopurity of (R)-Ofloxacin-d3, a deuterated isotopologue of the dextrorotatory enantiomer of Ofloxacin. The document outlines the significance of stereochemistry in the pharmacological activity of Ofloxacin, details analytical methodologies for determining enantiomeric purity, and presents relevant experimental protocols.

Introduction: The Significance of Enantiopurity in Ofloxacin

Ofloxacin is a chiral fluoroquinolone antibiotic that exists as a racemic mixture of two enantiomers: the (S)-(-)-enantiomer, Levofloxacin, and the (R)-(+)-enantiomer, Dextrofloxacin.[1] The stereochemistry at the C-3 position of the oxazine ring is crucial for its antibacterial activity.[2][3] The (S)-enantiomer is reported to be 8 to 128 times more active than the (R)-enantiomer.[4] This significant difference in potency is attributed to the differential inhibitory activity against the target enzyme, DNA gyrase.[2][5] The (S)-enantiomer binds more effectively to the DNA-DNA gyrase complex, leading to enhanced inhibition of bacterial DNA replication.[2][3]

Given the substantially lower antibacterial activity of the (R)-enantiomer, ensuring the enantiopurity of the active (S)-enantiomer (Levofloxacin) is critical in pharmaceutical formulations. Conversely, when (R)-Ofloxacin is used, for instance as a reference standard or in specific research contexts, its enantiomeric purity is equally important to prevent misinterpretation of experimental results due to contamination with the highly active (S)-enantiomer. The use of a deuterated version, (R)-Ofloxacin-d3, is common in pharmacokinetic studies as an internal standard.[6][7]

Analytical Methodologies for Enantiopurity Determination

The primary method for determining the enantiopurity of Ofloxacin is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This can be achieved through two main approaches:

-

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The enantiomers are passed through a column containing a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

-

Indirect Separation after Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.

Several studies have reported successful enantioseparation of Ofloxacin using various chiral HPLC methods.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another technique that can be employed for the chiral separation of Ofloxacin enantiomers. This method utilizes a chiral selector added to the background electrolyte to facilitate the separation of the enantiomers based on their differential mobility in an electric field.

Quantitative Data Summary

The following table summarizes representative quantitative data from various chiral separation methods for Ofloxacin enantiomers.

| Analytical Method | Column/Selector | Mobile Phase/Buffer | (R)-Ofloxacin Retention Time (min) | (S)-Ofloxacin Retention Time (min) | Resolution (Rs) | Reference |

| Chiral Ligand-Exchange HPLC | C18 | Methanol-water with 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine | Not specified | Not specified | 3.54 | [8] |

| Chiral HPLC | Chiralcel OD-H | Hexane-ethanol-methanol-acetic acid-diethylamine (70/20/10/0.45/0.05, v/v/v/v/v) | Not specified | Not specified | Baseline resolved | [9] |

| Chiral Ligand-Exchange RP-HPLC | C18 | Water-methanol (86:14) with 6 mM L-phenylalanine and 3 mM CuSO4 | Not specified | Not specified | Baseline resolved | [9] |

| Chiral HPLC | (R, R)-Whelk-O-2 | 50 mM potassium dihydrogen phosphate (pH = 2.6) and methanol (60:40, v/v) | 13.501 ± 0.065 | 12.062± 0.043 | Not baseline resolved | [10] |

| Capillary Electrophoresis | Tris-citrate buffer (pH 4.5) | 3 mg/mL carboxymethyl-β-cyclodextrin | Not specified | Not specified | ~2.8 | [9] |

| Ligand-Exchange HPLC | Aglient TC-C-18 | MeOH-water with 4 mmol/L CuSO4 and 5 mmol/L L-isoleucine | Not specified | Not specified | Baseline resolved | [11] |

Experimental Protocols

This section provides detailed experimental protocols for the determination of the enantiopurity of Ofloxacin. These protocols can be adapted for (R)-Ofloxacin-d3.

Protocol 1: Chiral Ligand-Exchange HPLC

This method is based on the formation of transient diastereomeric complexes between the Ofloxacin enantiomers and a chiral ligand in the presence of a metal ion.

-

Chromatographic System: High-Performance Liquid Chromatography system with a UV or fluorescence detector.

-

Column: Conventional C18 column.[12]

-

Mobile Phase: A mixture of methanol and water (e.g., 20:80, v/v) containing a chiral ligand (e.g., 4.0 mmol/L amino acid ionic liquid) and a metal salt (e.g., 3.0 mmol/L copper sulfate).[12] The optimal mobile phase composition may require optimization.[8]

-

Flow Rate: 0.5 mL/min.[12]

-

Detection: UV or fluorescence detection at an appropriate wavelength (e.g., excitation at 330 nm and emission at 505 nm).[9]

-

Procedure:

-

Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

-

Dissolve a known amount of the (R)-Ofloxacin-d3 sample in a suitable solvent (e.g., methanol).

-

Inject the sample into the HPLC system.

-

Record the chromatogram and determine the peak areas for the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Protocol 2: Chiral Stationary Phase HPLC

This protocol utilizes a column with a chiral stationary phase for direct enantioseparation.

-

Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.

-

Column: A chiral column such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of hexane, ethanol, methanol, acetic acid, and diethylamine (e.g., 70/20/10/0.45/0.05, v/v/v/v/v).[9] The mobile phase composition should be optimized for the specific column and enantiomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 294 nm).

-

Procedure:

-

Prepare the mobile phase and equilibrate the chiral column as per the manufacturer's instructions.

-

Prepare the sample of (R)-Ofloxacin-d3 as described in Protocol 1.

-

Inject the sample into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of reference standards.

-

Calculate the enantiomeric excess as described in Protocol 1.

-

Visualizations

Mechanism of Action

The differential activity of Ofloxacin enantiomers stems from their interaction with bacterial DNA gyrase, a type II topoisomerase. The (S)-enantiomer exhibits a higher binding affinity to the enzyme-DNA complex, leading to more potent inhibition of DNA replication and ultimately bacterial cell death.

Caption: Differential inhibition of DNA gyrase by Ofloxacin enantiomers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the enantiopurity of (R)-Ofloxacin-d3.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 5. journals.asm.org [journals.asm.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (R)-Ofloxacin-d3 | C18H20FN3O4 | CID 71751296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

(R)-Ofloxacin-d3: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental considerations for (R)-Ofloxacin-d3. This deuterated isotopologue of the dextrorotatory enantiomer of ofloxacin is a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical and Physical Properties

(R)-Ofloxacin-d3 is a synthetic fluoroquinolone antibacterial agent. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of (R)-ofloxacin in biological matrices.

| Property | Value |

| Chemical Name | (R)-9-Fluoro-3-methyl-10-(4-(methyl-d3)piperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |

| Molecular Formula | C₁₈H₁₇D₃FN₃O₄ |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1346617-10-4 |

| Appearance | Neat (form may vary) |

| Primary Application | Labeled internal standard for bioanalytical and research applications. |

Safety and Handling Precautions

General Precautions:

-

Avoid Contact: Direct contact with skin and eyes should be strictly avoided.[1]

-

Prevent Inhalation: Avoid the formation and inhalation of dust and aerosols.[1]

-

Ventilation: Use in a well-ventilated area. Appropriate exhaust ventilation should be in place where dust is formed.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

| Hazard Class | GHS Classification (from MSDS) | Precautionary Statements (from MSDS) |

| Acute Toxicity (Oral) | No Data Available | No Data Available |

| Acute Toxicity (Dermal) | No Data Available | No Data Available |

| Acute Toxicity (Inhalation) | No Data Available | No Data Available |

| Skin Corrosion/Irritation | No Data Available | No Data Available |

| Eye Damage/Irritation | No Data Available | No Data Available |

Storage:

-

Temperature: Store in a refrigerator (2-8°C).

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

Toxicological Information (Inferred from Ofloxacin)

Toxicological studies on ofloxacin provide insights into the potential hazards. It is important to handle (R)-Ofloxacin-d3 with the same level of caution.

| Toxicological Endpoint | Finding for Ofloxacin |

| General Toxicity | Generally well-tolerated in adults at therapeutic doses. |

| Arthropathy | Can cause cartilage damage in immature animals. |

| Tendinopathy | Associated with an increased risk of tendinitis and tendon rupture. |

| Fertility | No impairment of fertility observed in studies. |

| Mutagenicity | Generally considered non-mutagenic. |

Experimental Protocols

(R)-Ofloxacin-d3 is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of ofloxacin in biological samples. Below are generalized protocols for its use in this application and for assessing the biological activity of ofloxacin.

Quantification of (R)-Ofloxacin in Biological Matrices using LC-MS/MS with (R)-Ofloxacin-d3 Internal Standard

This protocol outlines a general procedure for the sample preparation and analysis of (R)-ofloxacin in plasma.

Materials:

-

(R)-Ofloxacin-d3 (as internal standard)

-

Blank plasma

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Ultrapure water

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of (R)-Ofloxacin-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of (R)-ofloxacin in the same solvent at 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare a working solution of the internal standard ((R)-Ofloxacin-d3) by diluting the stock solution in 50:50 ACN:water to a final concentration of 100 ng/mL.

-

Prepare a series of working solutions of (R)-ofloxacin for the calibration curve by serial dilution of the stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both (R)-ofloxacin and (R)-Ofloxacin-d3.

-

Workflow for LC-MS Sample Preparation:

Caption: General workflow for the preparation of plasma samples for LC-MS/MS analysis.

DNA Gyrase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of ofloxacin on bacterial DNA gyrase.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

DNA Gyrase enzyme

-

Assay buffer (containing ATP)

-

(R)-Ofloxacin (or test compound)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of (R)-ofloxacin.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition:

-

Add DNA gyrase to each reaction tube (except the negative control).

-

-

Incubation:

-

Incubate the reactions at 37°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

-

Agarose Gel Electrophoresis:

-

Load the reaction products onto an agarose gel.

-

Run the gel at a constant voltage until the DNA forms are well-separated.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA staining agent.

-

Visualize the DNA bands under UV light.

-

The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.

-

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. The inhibition of these enzymes leads to the cessation of bacterial cell division and ultimately cell death.

Caption: Mechanism of action of Ofloxacin, inhibiting DNA gyrase and topoisomerase IV.

Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained personnel in accordance with institutional safety policies and regulations.

References

Methodological & Application

Application Note: (R)-Ofloxacin-d3 as an Internal Standard in LC-MS Analysis for Pharmacokinetic Studies

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate quantification of ofloxacin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the accuracy and precision of LC-MS assays.[5][6][7][8][9] (R)-Ofloxacin-d3, a deuterated analog of the active (R)-enantiomer of ofloxacin, is an ideal internal standard for the quantitative analysis of ofloxacin in biological samples. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization.[5][7]

This application note provides a detailed protocol for the use of (R)-Ofloxacin-d3 as an internal standard for the quantification of ofloxacin in human plasma using LC-MS/MS.

Principle of the Method

The method involves the extraction of ofloxacin and the internal standard, (R)-Ofloxacin-d3, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of ofloxacin is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Workflow

Caption: General experimental workflow for plasma sample preparation and analysis.

Materials and Reagents

-

Ofloxacin reference standard

-

(R)-Ofloxacin-d3 internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ofloxacin and (R)-Ofloxacin-d3 by dissolving the appropriate amount in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of ofloxacin by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the (R)-Ofloxacin-d3 primary stock solution with the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the ofloxacin working standard solutions to prepare calibration standards at concentrations ranging from 5 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the (R)-Ofloxacin-d3 internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ofloxacin: m/z 362.2 → 318.2(R)-Ofloxacin-d3: m/z 365.2 → 321.2 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance data.

Table 1: Linearity and Range

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Ofloxacin | 5 - 5000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low (15) | 95 - 105 | < 10 |

| Medium (250) | 92 - 108 | < 8 |

| High (4000) | 94 - 106 | < 7 |

Table 3: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Ofloxacin | > 85 | > 85 | > 85 |

| (R)-Ofloxacin-d3 | > 85 | > 85 | > 85 |

Data Analysis and Quantification

The quantification of ofloxacin is based on the ratio of the peak area of ofloxacin to that of the (R)-Ofloxacin-d3 internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of ofloxacin in the unknown samples is then calculated from the regression equation of the calibration curve.

Logical Relationship for Quantification

Caption: Logical flow for the quantification of ofloxacin using an internal standard.

Conclusion

The use of (R)-Ofloxacin-d3 as an internal standard provides a robust and reliable method for the quantification of ofloxacin in human plasma by LC-MS/MS. The stable isotope label ensures that the internal standard closely mimics the behavior of the analyte during sample processing and analysis, leading to high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. scispace.com [scispace.com]

- 8. cerilliant.com [cerilliant.com]

- 9. biopharmaservices.com [biopharmaservices.com]

Application Notes and Protocols for (R)-Ofloxacin-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a widely used fluoroquinolone antibiotic that exists as a racemic mixture of two enantiomers: (S)-ofloxacin (levofloxacin), which is the pharmacologically active form, and (R)-ofloxacin. Understanding the pharmacokinetic profile of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing potential side effects. The use of stable isotope-labeled internal standards, such as (R)-Ofloxacin-d3, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of drug concentrations in biological matrices. Deuteration of drug molecules can in some cases alter their metabolic pathways and clearance, but in the context of its use as an internal standard, (R)-Ofloxacin-d3 is an invaluable tool for pharmacokinetic research.[1] This document provides detailed application notes and protocols for the utilization of (R)-Ofloxacin-d3 in pharmacokinetic studies of (R)-ofloxacin.

Application: Bioanalytical Quantification of (R)-Ofloxacin in Plasma

(R)-Ofloxacin-d3 is an ideal internal standard for the quantification of (R)-ofloxacin in plasma samples due to its identical chemical properties and chromatographic behavior to the unlabeled analyte, while its mass difference allows for distinct detection by a mass spectrometer. This ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of (R)-Ofloxacin using (R)-Ofloxacin-d3.

Experimental Protocols

Animal Study Protocol (Rat Model)

This protocol outlines the in-vivo phase of a pharmacokinetic study in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

(R)-Ofloxacin

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

Procedure:

-

Acclimatize rats for at least 3 days before the experiment with free access to food and water.

-

Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.

-

Prepare a dosing solution of (R)-Ofloxacin in the vehicle at a concentration suitable for a 10 mg/kg dose.

-

Administer a single oral dose of 10 mg/kg (R)-Ofloxacin to each rat via oral gavage.[2]

-

Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-containing tubes.

-

Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Plasma Sample Preparation Protocol

This protocol describes the extraction of (R)-Ofloxacin from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Rat plasma samples

-

(R)-Ofloxacin-d3 internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw the plasma samples on ice.

-

Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the (R)-Ofloxacin-d3 internal standard working solution to each plasma sample and vortex for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.[3][4][5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides exemplary conditions for the chromatographic separation and mass spectrometric detection of (R)-Ofloxacin and (R)-Ofloxacin-d3.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | (R)-Ofloxacin | (R)-Ofloxacin-d3 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 m/z (Precursor Ion) | 362.1 | 365.1 |

| Q3 m/z (Product Ion) | 318.1 | 321.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential | Optimized for the specific instrument | Optimized for the specific instrument |

Data Presentation

The following tables present hypothetical but realistic pharmacokinetic data for (R)-Ofloxacin in rat plasma, as would be generated from the protocols described above.

Table 1: Mean Plasma Concentration-Time Profile of (R)-Ofloxacin

| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |

| 0.5 | 850 ± 120 |

| 1.0 | 1550 ± 210 |

| 2.0 | 1300 ± 180 |

| 4.0 | 750 ± 95 |

| 8.0 | 250 ± 40 |

| 12.0 | 80 ± 15 |

| 24.0 | 10 ± 5 |

Table 2: Pharmacokinetic Parameters of (R)-Ofloxacin

Based on non-compartmental analysis of the mean plasma concentration-time data.

| Parameter | Symbol | Mean Value ± SD | Units |

| Peak Plasma Concentration | Cmax | 1550 ± 210 | ng/mL |

| Time to Peak Concentration | Tmax | 1.0 ± 0.2 | h |

| Area Under the Curve (0-t) | AUC0-t | 6500 ± 750 | ngh/mL |

| Area Under the Curve (0-∞) | AUC0-∞ | 6700 ± 780 | ngh/mL |

| Elimination Half-life | t1/2 | 3.5 ± 0.5 | h |

| Clearance | CL/F | 25 ± 3.5 | mL/min/kg |

| Volume of Distribution | Vd/F | 7.5 ± 1.2 | L/kg |

Signaling Pathways and Logical Relationships

Pharmacokinetic Process Flow

The following diagram illustrates the logical flow of absorption, distribution, metabolism, and excretion (ADME) processes in the body after oral administration of (R)-Ofloxacin.

Caption: ADME pathway of orally administered (R)-Ofloxacin.

These application notes and protocols provide a comprehensive guide for researchers to effectively use (R)-Ofloxacin-d3 in pharmacokinetic studies. The methodologies are based on established principles of bioanalysis and animal studies, ensuring reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Ofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 4. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of (R)-Ofloxacin-d3 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Ofloxacin-d3 in human plasma. (R)-Ofloxacin-d3, a deuterated isotopologue of the inactive R-enantiomer of Ofloxacin, is an ideal internal standard for pharmacokinetic and bioequivalence studies of Levofloxacin (the S-enantiomer). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using an LC-MS/MS system. This method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4] This inhibition ultimately leads to bacterial cell death.[5] Ofloxacin is a chiral compound, with the S-enantiomer (Levofloxacin) exhibiting significantly greater antibacterial activity than the R-enantiomer.[6][7] Consequently, accurate and precise analytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Stable isotope-labeled internal standards are preferred in quantitative LC-MS/MS analysis due to their similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing. (R)-Ofloxacin-d3 serves as an excellent internal standard for the quantification of Ofloxacin and its enantiomers. This application note provides a detailed protocol for the development and validation of an analytical method for (R)-Ofloxacin-d3 in human plasma.

Mechanism of Action of Ofloxacin

Caption: Mechanism of action of Ofloxacin.

Experimental

Materials and Reagents

-

(R)-Ofloxacin-d3 analytical standard

-

Ofloxacin analytical standard

-

Acetonitrile (HPLC grade)[8]

-

Methanol (HPLC grade)[8]

-

Formic acid (LC-MS grade)[8]

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[8]

-

Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[8][9]

-

Vortex mixer

-

Centrifuge

Chromatographic and Mass Spectrometric Conditions

A summary of the LC-MS/MS instrument parameters is provided in the table below.

| Parameter | Condition |

| HPLC System | |

| Column | C18 reverse-phase (150 mm x 4.6 mm, 5 µm)[8][9] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile:Methanol (50:50, v/v)[8] |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 0.6 mL/min[8] |

| Injection Volume | 20 µL[8] |

| Column Temperature | 25°C[8] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Monitored Transitions | (R)-Ofloxacin-d3: Precursor ion > Product ion (To be determined)Ofloxacin: Precursor ion > Product ion |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Ofloxacin-d3 in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of water and acetonitrile (50:50, v/v) to create working standard solutions at various concentrations for constructing the calibration curve.

Sample Preparation

The following workflow outlines the sample preparation protocol.

Caption: Sample preparation workflow.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.[8]

-

Spike with the (R)-Ofloxacin-d3 internal standard solution.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture for 5 minutes.[8]

-

Centrifuge at 13,000 rpm for 10 minutes.[8]

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject 20 µL of the filtered supernatant into the LC-MS/MS system.[8]

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over a specified concentration range with a correlation coefficient (r²) > 0.99.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to assess the sensitivity of the method.

-

Recovery: The extraction recovery of the analyte and internal standard from the plasma matrix was determined.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard was evaluated.

-

Stability: The stability of the analyte in plasma was assessed under various storage conditions (freeze-thaw, short-term, and long-term).

Quantitative Data Summary

The following table summarizes the typical validation results for the LC-MS/MS method for Ofloxacin, which can be expected to be similar for (R)-Ofloxacin-d3.

| Validation Parameter | Result |

| Linearity Range | 4 - 500 ng/mL[8] |

| Correlation Coefficient (r²) | > 0.999[8] |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL[8] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

Conclusion

This application note presents a simple, rapid, and sensitive LC-MS/MS method for the determination of (R)-Ofloxacin-d3 in human plasma. The method involves a straightforward protein precipitation for sample preparation and provides excellent performance in terms of linearity, precision, accuracy, and sensitivity. This validated method is well-suited for high-throughput quantitative analysis in pharmacokinetic and bioequivalence studies.

References

- 1. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ofloxacin - Wikipedia [en.wikipedia.org]

- 4. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 6. Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 8. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Note: Quantitative Analysis of (R)-Ofloxacin via LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is a racemic mixture of two enantiomers, (S)-(-)-levofloxacin and (R)-(+)-ofloxacin. The antibacterial activity of the (S)-isomer is significantly higher than that of the (R)-isomer[1]. Accurate quantification of specific enantiomers in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose[2][3]. The use of a stable isotopically labeled internal standard, such as (R)-Ofloxacin-d3, is essential for achieving high accuracy and precision by correcting for variability in sample preparation and matrix effects[4][5][6].

This application note provides a detailed protocol for the preparation of samples for the quantitative analysis of (R)-Ofloxacin from human plasma using (R)-Ofloxacin-d3 as an internal standard, followed by LC-MS/MS analysis.